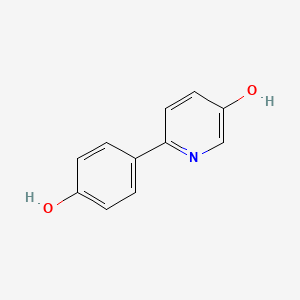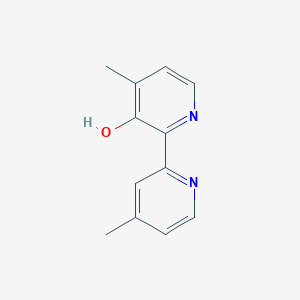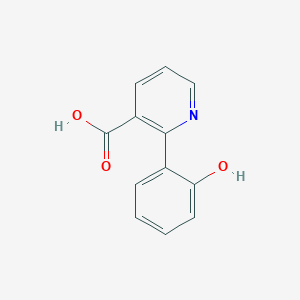
4-(4-Hydroxyphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxyphenyl)nicotinic acid (4HPN) is a synthetic compound that has been studied for its potential to be used in a variety of scientific and medical applications. 4HPN is a non-toxic, water-soluble compound with a molecular weight of 197.22 g/mol. It is an aromatic compound, meaning it has a distinct smell, and it is also a phenolic acid, meaning it has a hydroxyl group attached to an aromatic ring. 4HPN is also known as p-hydroxyphenylacetic acid (pHPA) or p-hydroxyphenylacetamide (pHPAm).
科学的研究の応用
4HPN has been studied for its potential applications in scientific research. It has been used as a substrate for various enzymes, including nicotinic acid aminotransferases and nicotinic acid hydroxylases. Additionally, it has been used to study the effects of oxidative stress on cells and the role of antioxidants in preventing cell damage. It has also been used to study the mechanism of action of various drugs, including anticonvulsants and antipsychotics. Finally, 4HPN has been studied as a potential therapeutic agent for treating diseases such as epilepsy and schizophrenia.
作用機序
The mechanism of action of 4HPN is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been suggested that 4HPN may act as a modulator of the nicotinic acid receptor, which is involved in regulating the release of neurotransmitters. Finally, 4HPN has been shown to inhibit the activity of certain enzymes, such as nicotinic acid aminotransferases.
Biochemical and Physiological Effects
4HPN has been studied for its biochemical and physiological effects. In vitro studies have shown that 4HPN can inhibit the activity of certain enzymes, including nicotinic acid aminotransferases. Additionally, it has been shown to have antioxidant properties, scavenging free radicals and preventing oxidative damage to cells. In vivo studies have shown that 4HPN can modulate the release of neurotransmitters, such as dopamine and serotonin. Finally, 4HPN has been studied for its potential therapeutic effects in treating diseases such as epilepsy and schizophrenia.
実験室実験の利点と制限
The main advantage of using 4HPN in laboratory experiments is that it is a non-toxic, water-soluble compound with a molecular weight of 197.22 g/mol. This makes it easy to handle and store. Additionally, it has been studied for its potential applications in scientific research, making it a useful tool for studying the effects of various compounds on cells and the mechanism of action of various drugs.
However, there are some limitations to using 4HPN in laboratory experiments. For example, it is not a very stable compound, meaning it can degrade over time. Additionally, it has been suggested that 4HPN may act as a modulator of the nicotinic acid receptor, meaning its effects may vary depending on the concentration of other compounds present in the system.
将来の方向性
The potential applications of 4HPN in scientific research and drug development are vast. In the future, 4HPN could be used to study the effects of oxidative stress on cells and the role of antioxidants in preventing cell damage. Additionally, it could be used to study the mechanism of action of various drugs, including anticonvulsants and antipsychotics. Finally, 4HPN could be studied as a potential therapeutic agent for treating diseases such as epilepsy and schizophrenia.
合成法
4HPN can be synthesized in a few different ways. One method involves the reaction of p-hydroxybenzaldehyde and nicotinic acid in the presence of an acid catalyst. Another method involves the reaction of p-hydroxybenzaldehyde and acetic anhydride in the presence of an acid catalyst. The final product is then purified using a combination of chromatography and crystallization.
特性
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)10-5-6-13-7-11(10)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPFSJDMAYHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692412 |
Source


|
| Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-41-5 |
Source


|
| Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)







